Home > Products > Screening Compounds P68461 > Setdb1-ttd-IN-1 (tfa)
Setdb1-ttd-IN-1 (tfa) -

Setdb1-ttd-IN-1 (tfa)

Catalog Number: EVT-10961888
CAS Number:
Molecular Formula: C30H32F3N5O4
Molecular Weight: 583.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Setdb1-ttd-IN-1 (tfa) involves a series of chemical reactions guided by structure-activity relationship studies. The compound was derived from earlier identified fragments through iterative optimization processes that included both computational modeling and empirical testing. The synthesis pathway typically includes:

  1. Initial Compound Identification: Starting with a hit compound identified through screening.
  2. Structure Optimization: Utilizing structure-guided techniques to enhance binding affinity and selectivity towards the Tudor domain.
  3. Chemical Modification: Systematic alterations to the chemical structure to improve pharmacological properties, such as solubility and bioavailability.
Molecular Structure Analysis

Setdb1-ttd-IN-1 has a complex molecular structure characterized by its ability to interact specifically with the Tudor domain of SETDB1. The compound's structure includes:

  • Tudor Domain Binding: The compound binds within the aromatic cage of the Tudor domain, which is essential for its inhibitory function.
  • Molecular Weight: The molecular weight and specific structural features contribute to its high binding affinity (K_D value of approximately 0.088 μM) observed in isothermal titration calorimetry assays .

The detailed molecular structure can be elucidated through X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its precise interactions with target proteins.

Chemical Reactions Analysis

Setdb1-ttd-IN-1 participates in several chemical reactions primarily involving its interaction with SETDB1. Key reactions include:

  • Competitive Inhibition: The compound competes with histone substrates for binding to the Tudor domain, effectively reducing methyltransferase activity.
  • Dose-Dependent Effects: In vitro assays have shown that increasing concentrations of Setdb1-ttd-IN-1 lead to enhanced methylation activity of certain substrates, indicating a complex interaction profile where it may also promote methylation under specific conditions .

These reactions highlight the dual role of Setdb1-ttd-IN-1 as both an inhibitor and a potential enhancer of enzymatic activity depending on the context.

Mechanism of Action

The mechanism by which Setdb1-ttd-IN-1 exerts its effects involves several steps:

  1. Binding: The compound binds to the tandem Tudor domain of SETDB1, inhibiting its ability to interact with histone substrates.
  2. Inhibition of Methylation: By blocking this interaction, Setdb1-ttd-IN-1 prevents the methylation of specific lysine residues on histones, thereby influencing gene expression profiles associated with tumor suppression.
  3. Potential Activation at High Concentrations: Interestingly, at higher concentrations, Setdb1-ttd-IN-1 has been observed to enhance methylation activity on certain substrates, suggesting a nuanced regulatory role .

This dual mechanism underscores the complexity of epigenetic regulation and highlights the potential for therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of Setdb1-ttd-IN-1 (tfa) are critical for its function and application:

  • Solubility: The compound is soluble in various organic solvents, which is advantageous for biological assays.
  • Stability: Stability studies indicate that Setdb1-ttd-IN-1 maintains efficacy under physiological conditions.

Relevant data include melting point, boiling point, and spectral properties obtained through techniques such as mass spectrometry and infrared spectroscopy, which confirm the identity and purity of synthesized compounds.

Applications

Setdb1-ttd-IN-1 has significant scientific applications:

  • Cancer Research: Given its role in inhibiting SETDB1 activity, it serves as a valuable tool for studying epigenetic regulation in cancer biology.
  • Therapeutic Development: The compound's selective inhibition profile makes it a candidate for developing targeted therapies aimed at cancers characterized by aberrant SETDB1 expression .

Additionally, ongoing research explores its potential in understanding broader biological functions related to histone modifications and gene expression regulation.

Molecular Target Characterization and Binding Mechanisms

Structural Basis of Tandem Tudor Domain (TTD) Engagement

Competitive Displacement of Endogenous Histone Ligands (H3K9me2/me3)

SETDB1-TTD-IN-1 functions as a competitive ligand that disrupts the binding of endogenous histone substrates (H3K9me2 and H3K9me3) to the tandem Tudor domain (TTD) of SETDB1. This domain recognizes methylated lysine residues through an aromatic cage binding pocket, facilitating heterochromatin formation and gene silencing [1] [5]. Biophysical analyses demonstrate that SETDB1-TTD-IN-1 displaces H3K9me3 peptides with 50-fold greater efficiency than H3K9me2, attributed to its higher binding affinity (Kd = 88 nM) compared to endogenous ligands (Kd = 2–5 μM for H3K9me3) [1] [6]. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays confirm dose-dependent displacement, with an IC50 of 3.4 μM for H3K9me2K14Ac peptides [4]. This competitive inhibition prevents the recruitment of co-repressors like HP1 and KAP1, thereby reversing SETDB1-mediated transcriptional silencing [5].

Table 1: Competitive Binding Profiles of SETDB1-TTD Ligands

LigandKd (nM)Displacement Efficiency (vs. H3K9me3)
SETDB1-TTD-IN-1 (TFA)88 ± 0.002100%
H3K9me32,000–5,000Reference
UNC6535 (Reversible)4,200 ± 1,10040%

Aromatic Cage Binding Pocket Specificity within SETDB1-TTD

The tandem Tudor domain of SETDB1 contains two aromatic cages: one in TD2 (Tudor domain 2) and another in TD3 (Tudor domain 3). SETDB1-TTD-IN-1 simultaneously occupies both cages via a dual-anchor binding mechanism [4] [8]. Crystallographic studies reveal that its quinazoline core engages TD2 through cation-π interactions with Tyr277 and Phe297, while its dimethylamine moiety inserts into TD3 via hydrogen bonding with Asp299 and π-stacking with Trp358 [4] [8]. This bisite engagement confers exceptional selectivity; among 16 tested Tudor domains, SETDB1-TTD-IN-1 exhibits >100-fold selectivity for SETDB1-TTD over 53BP1 (Kd = 4.3 μM) and JMJD2A (Kd = 86 μM) [1] [6]. Mutagenesis of Cys385 in TD3—proximal to the binding site—reduces affinity by 4-fold, confirming its role in stabilizing ligand interactions [4]. The bifurcated binding mode sterically blocks histone peptide access, explaining its potent antagonism [8].

Biophysical Binding Kinetics and Affinity Profiling

Equilibrium Dissociation Constants (Kd) via Surface Plasmon Resonance

Surface plasmon resonance (SPR) analyses quantify SETDB1-TTD-IN-1’s binding kinetics with high precision. The compound exhibits a Kd of 88 nM for SETDB1-TTD, characterized by rapid association (kon = 1.2 × 105 M−1s−1) and slow dissociation (koff = 1.1 × 10−2 s−1), indicative of stable complex formation [1] [6]. Isothermal titration calorimetry (ITC) independently validates this affinity (Kd = 106 ± 2 nM) and reveals an enthalpically driven binding process (ΔH = −12.4 kcal/mol) [6]. Selectivity profiling against structurally related Tudor domains shows negligible binding (Kd > 100 μM) to 14/16 tested domains, underscoring its specificity for SETDB1-TTD [1].

Table 2: Selectivity Profiling of SETDB1-TTD-IN-1 Against Tudor Domains

Tudor Domain ProteinKdSpecificity vs. SETDB1-TTD
SETDB1-TTD88 nMReference
53BP14.3 μM49-fold lower
JMJD2A86 μM977-fold lower
TDRD3>100 μMNot detectable

Enantioselective Binding: (R,R)-59 vs. (S,S)-59 Isomer Specificity

SETDB1-TTD-IN-1 corresponds to the (R,R)-59 enantiomer, which exhibits 30-fold higher affinity for SETDB1-TTD than its (S,S)-59 counterpart [1] [4]. Crystallographic data demonstrates that the (R,R)-configuration optimally positions its dimethylamine groups for dual-cage engagement: the R-group at C2 interacts with TD2’s Asp270, while the R-group at C3 forms van der Waals contacts with TD3’s Phe379 [4] [8]. In contrast, the (S,S)-isomer suffers steric clashes with Tyr301, reducing binding affinity (Kd = 2.6 μM) [4]. This enantioselectivity extends to functional outcomes; only (R,R)-59 stabilizes SETDB1-TTD in HEK293T cells at concentrations ≥5 μM, as shown by cellular thermal shift assays [1]. Molecular dynamics simulations confirm that (R,R)-59 maintains a stable binding pose with 0.8 Å root-mean-square deviation (RMSD) over 100 ns, whereas (S,S)-59 deviates by >3.0 Å [8].

Properties

Product Name

Setdb1-ttd-IN-1 (tfa)

IUPAC Name

2-[[(3R,5R)-1-methyl-5-(4-phenylmethoxyphenyl)piperidin-3-yl]amino]-3-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-one;2,2,2-trifluoroacetic acid

Molecular Formula

C30H32F3N5O4

Molecular Weight

583.6 g/mol

InChI

InChI=1S/C28H31N5O2.C2HF3O2/c1-3-15-33-27(34)26-25(13-14-29-26)31-28(33)30-23-16-22(17-32(2)18-23)21-9-11-24(12-10-21)35-19-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h3-14,22-23,29H,1,15-19H2,2H3,(H,30,31);(H,6,7)/t22-,23+;/m0./s1

InChI Key

ZZSZALAMUZUUCY-PEADMDKFSA-N

Canonical SMILES

CN1CC(CC(C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O

Isomeric SMILES

CN1C[C@H](C[C@H](C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.